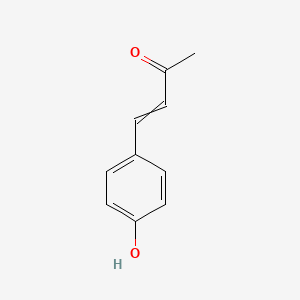

3-Buten-2-one, 4-(4-hydroxyphenyl)-

説明

Structure

3D Structure

特性

分子式 |

C10H10O2 |

|---|---|

分子量 |

162.18 g/mol |

IUPAC名 |

4-(4-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H10O2/c1-8(11)2-3-9-4-6-10(12)7-5-9/h2-7,12H,1H3 |

InChIキー |

OCNIKEFATSKIBE-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C=CC1=CC=C(C=C1)O |

製品の起源 |

United States |

Contextualization Within α,β Unsaturated Ketones and Chalcone Analogues

3-Buten-2-one, 4-(4-hydroxyphenyl)- is structurally classified as an α,β-unsaturated ketone. This class of compounds is characterized by a conjugated system of a carbonyl group and a carbon-carbon double bond, which imparts unique reactivity. This structural feature makes it a versatile participant in various chemical reactions, including cycloadditions.

Furthermore, it is considered a chalcone (B49325) analogue. Chalcones are open-chain flavonoids that serve as precursors in the biosynthesis of flavonoids. ljmu.ac.uk They are characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. While 3-Buten-2-one, 4-(4-hydroxyphenyl)- possesses one aromatic ring and a methyl group instead of a second aromatic ring, its core α,β-unsaturated ketone structure allows it to be studied as a simplified model or analogue of more complex chalcones. The study of such analogues provides valuable insights into the structure-activity relationships of this important class of natural products.

Significance As a Synthetic Intermediate and Natural Product Derivative

3-Buten-2-one, 4-(4-hydroxyphenyl)- holds considerable importance both as a synthetic intermediate and as a derivative of a natural product.

As a synthetic intermediate, this compound is a valuable building block for creating more complex molecules. Its reactive α,β-unsaturated ketone functionality allows for a variety of chemical transformations. For instance, it is a key precursor in the synthesis of raspberry ketone, a valuable fragrance and flavor compound. researchgate.netshokubai.org The synthesis often involves the aldol (B89426) condensation of p-hydroxybenzaldehyde with acetone (B3395972) to form 4-(4-hydroxyphenyl)-3-buten-2-one, which is then reduced to raspberry ketone. researchgate.netshokubai.org

From a natural products perspective, 3-Buten-2-one, 4-(4-hydroxyphenyl)- is a derivative of raspberry ketone, which is naturally found in raspberries and other fruits like cranberries and blackberries. shokubai.orgnih.gov The natural extraction of raspberry ketone is often inefficient, yielding only 1-4 mg per kilogram of raspberries, making it one of the most expensive natural flavor components. shokubai.org This economic driver has spurred significant research into synthetic and biosynthetic production methods. The compound has been reported in plants such as Phlomis bovei and Scutellaria barbata. nih.gov

Overview of Research Trajectories

Traditional Chemical Synthesis Approaches

The primary synthetic routes for producing 3-Buten-2-one, 4-(4-hydroxyphenyl)- involve several established organic reactions, including aldol (B89426) condensation, Wittig olefination, and Mizoroki-Heck coupling, among others. These methods offer different advantages and challenges in terms of yield, selectivity, and reaction conditions.

Aldol Condensation Reactions

Aldol condensation represents one of the most common and direct methods for synthesizing the precursor to raspberry ketone, 4-(4-hydroxyphenyl)-3-buten-2-one. This reaction typically involves the condensation of an aldehyde or ketone with a carbonyl compound that possesses an α-hydrogen.

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a cornerstone for the synthesis of 4-(4-hydroxyphenyl)-3-buten-2-one. gordon.edumiracosta.edu This protocol involves the reaction of an aldehyde or ketone with a carbonyl partner that lacks α-hydrogens, which helps to prevent self-condensation and leads to a more specific product. miracosta.edu

A prevalent strategy utilizes 4-hydroxybenzaldehyde (B117250) and acetone. znaturforsch.comdissertationtopic.net In this base-catalyzed reaction, the enolate of acetone acts as a nucleophile, attacking the carbonyl carbon of 4-hydroxybenzaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the α,β-unsaturated ketone, 4-(4-hydroxyphenyl)-3-buten-2-one. magritek.com Another important variation of this protocol employs vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and acetone to produce dehydrozingerone, which can be subsequently hydrogenated to zingerone, a structurally related flavoring compound. researchgate.netrubingroup.org The synthesis of raspberry ketone can also be achieved from anisic aldehyde (p-methoxybenzaldehyde) through a Claisen-Schmidt condensation followed by hydrogenation and demethylation steps. google.comgoogle.com

The table below summarizes typical Claisen-Schmidt condensation reactions for the synthesis of raspberry ketone precursors.

| Aldehyde | Ketone | Product | Reference |

| 4-Hydroxybenzaldehyde | Acetone | 4-(4-hydroxyphenyl)-3-buten-2-one | znaturforsch.comdissertationtopic.net |

| Vanillin | Acetone | Dehydrozingerone | researchgate.netrubingroup.org |

| Anisic Aldehyde | Acetone | p-Methoxybenzylidene acetone | google.comgoogle.com |

The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the Claisen-Schmidt condensation.

Base-Catalyzed Systems: Sodium hydroxide (B78521) (NaOH) is a commonly used and cost-effective base catalyst for this reaction. gordon.eduznaturforsch.com The reaction is typically carried out in a solvent such as ethanol (B145695) or a mixture of ethanol and water. gordon.edu Optimization studies have explored the effects of reactant molar ratios, temperature, and reaction time. For instance, a one-pot synthesis of raspberry ketone from 4-hydroxybenzaldehyde and acetone has been developed using a bifunctional catalyst. shokubai.org In this process, an initial aldol condensation occurs on basic sites to form the α,β-unsaturated ketone, which is then reduced on metal sites. shokubai.org

Acid-Catalyzed Systems: While base catalysis is more common, acid catalysts like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have also been investigated. core.ac.uk However, acid-catalyzed condensation of 4-hydroxybenzaldehyde with acetone can sometimes lead to unexpected products. One study reported the formation of 4-(hydroxy(4-hydroxyphenyl)methoxy)benzaldehyde instead of the expected dibenzalacetone derivative, suggesting a hemiacetal formation pathway under acidic conditions. core.ac.uk Solid acid catalysts, such as Amberlyst-15, have also been employed, offering advantages in terms of catalyst separation and reusability. acs.org

Bifunctional and Heterogeneous Catalysts: To improve efficiency and sustainability, recent research has focused on developing novel catalyst systems. A Pd/Zn-La bifunctional catalyst has been shown to be effective for the one-pot synthesis of raspberry ketone, achieving high conversion and selectivity at elevated temperatures. shokubai.org Another study reported the use of a 2% Ni/Zn3:La1 catalyst for the one-pot synthesis from p-hydroxybenzaldehyde and acetone, resulting in a high yield. researchgate.net The use of heterogeneous catalysts simplifies product purification and catalyst recycling.

The following table details various catalyst systems and their reported performance in the synthesis of raspberry ketone precursors.

| Catalyst System | Reactants | Key Findings | Reference |

| NaOH | 4-Hydroxybenzaldehyde, Acetone | Simple and effective for condensation. | znaturforsch.com |

| Pd/Zn-La | 4-Hydroxybenzaldehyde, Acetone | One-pot synthesis with 99% conversion of PHB at 160°C. | shokubai.org |

| 2% Ni/Zn3:La1 | p-Hydroxybenzaldehyde, Acetone | One-pot synthesis with 85.6% yield. | researchgate.net |

| Amberlyst-15 | Phenol (B47542) derivatives, Methyl vinyl ketone | Two-step synthesis with 50-80% yield. | acs.org |

| Hydrochloric Acid | 4-Hydroxybenzaldehyde, Acetone | Can lead to hemiacetal formation. | core.ac.uk |

Wittig Olefination Strategies

The Wittig reaction provides an alternative and highly selective method for forming the carbon-carbon double bond in 4-(4-hydroxyphenyl)-3-buten-2-one. acs.orgresearchgate.net This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. wikipedia.orglibretexts.org

A plausible synthetic route would involve the reaction of 4-hydroxybenzaldehyde with a phosphorus ylide derived from a suitable phosphonium (B103445) salt of a keto-phosphine. The key advantage of the Wittig reaction is the unambiguous placement of the double bond, avoiding the potential for isomeric mixtures that can sometimes occur in other methods. libretexts.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the nature of the ylide and the reaction conditions. wikipedia.orgorganic-chemistry.org While a powerful tool, the Wittig reaction can be more complex to perform on an industrial scale compared to aldol condensations, often requiring strong bases and anhydrous conditions for ylide generation. libretexts.orgorganic-chemistry.org

Mizoroki-Heck Coupling Approaches

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. chem-station.comwikipedia.org This method can be applied to the synthesis of 4-(4-hydroxyphenyl)-3-buten-2-one. acs.orgresearchgate.net

A typical approach would involve the coupling of a p-halophenol (such as p-iodophenol) or a protected derivative with methyl vinyl ketone (MVK). researchgate.net The reaction is catalyzed by a palladium(0) complex in the presence of a base. The Mizoroki-Heck reaction is known for its high functional group tolerance and can be a very effective method for C-C bond formation. chem-station.com Research has explored various palladium catalysts and ligands to optimize the reaction's efficiency and selectivity. chemrxiv.org For instance, palladium catalysts immobilized on functionalized polysiloxane microspheres have been used for the Heck coupling of iodobenzene (B50100) with MVK, achieving high yields with low catalyst loading. researchgate.net

Alternative Coupling Reactions

Other coupling strategies have also been explored for the synthesis of raspberry ketone and its precursors. One such method involves the direct reaction of p-iodophenol with methyl vinyl ketone. researchgate.net This reaction is a variation of the Mizoroki-Heck coupling and provides a direct route to the α,β-unsaturated ketone intermediate.

Another approach is the Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of an acid catalyst. google.comgoogle.com Various acid catalysts, including sulfuric acid, phosphoric acid, and solid acid catalysts like acid-activated montmorillonite clay, have been utilized for this purpose. google.comgoogle.com This method can produce raspberry ketone directly, but selectivity can be a challenge, with the potential for the formation of ortho-substituted byproducts. google.comgoogle.com

The table below provides a summary of these alternative coupling reactions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| p-Iodophenol | Methyl Vinyl Ketone | Palladium Catalyst | 4-(4-hydroxyphenyl)-3-buten-2-one | researchgate.net |

| Phenol | 4-Hydroxybutan-2-one | Acid-activated Montmorillonite Clay | 4-(4-hydroxyphenyl)-2-butanone (B135659) | google.com |

| Phenol | Methyl Vinyl Ketone | Sulfuric Acid | 4-(4-hydroxyphenyl)-2-butanone | google.com |

Enzymatic and Biocatalytic Synthesis Routes

Biocatalytic methods offer a green alternative to traditional chemical synthesis, utilizing enzymes to perform specific transformations under mild conditions. These routes are prized for their high selectivity and potential for sustainability.

Enzyme-Mediated Condensation Pathways (e.g., 4-coumaryl-CoA and malonyl-CoA)

The biosynthesis of raspberry ketone in plants involves a key condensation step catalyzed by a type III polyketide synthase (PKS). Specifically, benzalacetone synthase (BAS) mediates the condensation of one molecule of 4-coumaroyl-CoA with one molecule of malonyl-CoA. nih.govpatsnap.com This reaction forms the diketide intermediate 4-hydroxybenzalacetone (also known as p-hydroxybenzalacetone (B51942) or HBA), which is the direct precursor to raspberry ketone. nih.govgoogle.com

The pathway begins with an amino acid like L-phenylalanine or L-tyrosine. patsnap.com L-phenylalanine is converted to p-coumaric acid, which is then activated by a 4-coumarate:CoA ligase (4CL) to form the thioester 4-coumaroyl-CoA. nih.govpatsnap.com The BAS enzyme then catalyzes a single decarboxylative condensation with malonyl-CoA to yield the C6-C4 scaffold of 4-hydroxybenzalacetone. google.com This intermediate is subsequently reduced by a reductase to form the final product, 4-(4-hydroxyphenyl)butan-2-one. nih.govgoogle.com The efficiency of this pathway can be enhanced by fusing the 4CL and BAS enzymes, which facilitates the direct channeling of the 4-coumaroyl-CoA intermediate, minimizing its loss to competing metabolic pathways. nih.gov

Cell-Free Enzyme Systems for Biosynthesis (e.g., utilizing raspberry ketone/zingerone synthase (RZS1))

Cell-free enzyme systems have emerged as a powerful strategy for producing high-value chemicals like raspberry ketone, overcoming issues of cellular toxicity and low yields often encountered in microbial fermentation. pharmacophorejournal.comgoogle.com These systems utilize purified enzymes in a "one-pot" reaction to construct a synthetic pathway. pharmacophorejournal.com

A key enzyme in the final step of the biosynthesis is raspberry ketone/zingerone synthase (RZS1), an NADPH-dependent double bond reductase that converts 4-hydroxybenzalacetone (HBA) to raspberry ketone. pharmacophorejournal.comgoogle.com In a cell-free system, a cascade of enzymes can be assembled to produce raspberry ketone from a simple precursor like L-tyrosine. pharmacophorejournal.com One such reported system achieved a yield of 61 mg/L of raspberry ketone. google.com Research has demonstrated that these cell-free systems can achieve high conversion rates, in some cases up to 100%, from the immediate precursor to the final product. pharmacophorejournal.comgoogle.com

The table below summarizes the enzymes used in a model cell-free synthetic pathway for raspberry ketone.

| Enzyme | Abbreviation | Source Organism | Function |

| Tyrosine ammonia-lyase | TAL | Rhodotorula glutinis | Converts L-tyrosine to p-coumaric acid |

| 4-Coumarate:CoA ligase | PCL | Arabidopsis thaliana | Activates p-coumaric acid to p-coumaroyl-CoA |

| Malonyl-CoA synthetase | MatB | Rhizobium palustris | Synthesizes malonyl-CoA from malonate |

| Benzalacetone synthase | BAS | Rheum palmatum | Condenses p-coumaroyl-CoA and malonyl-CoA to HBA |

| Raspberry ketone/zingerone synthase | RZS1 | Rubus idaeus | Reduces HBA to raspberry ketone |

Table based on data from a study on cell-free raspberry ketone biosynthesis. pharmacophorejournal.com

Cofactor Requirements and Regeneration in Biocatalysis

The biocatalytic synthesis of raspberry ketone is dependent on several expensive cofactors, including ATP, malonyl-CoA, and NAD(P)H. nih.gov The regeneration of these cofactors is crucial for the economic viability of the process. The reduction of 4-hydroxybenzalacetone by RZS1, for instance, is dependent on the cofactor NADPH. patsnap.compharmacophorejournal.com

To reduce costs, research has focused on engineering enzymes to utilize the more stable and less expensive cofactor NADH. pharmacophorejournal.com For example, a G191D variant of the RZS1 enzyme was developed that exhibits strong activity with NADH, whereas the wild-type enzyme has a clear preference for NADPH. pharmacophorejournal.comgoogle.com The engineered RZS1 variant showed nearly equivalent rates of reduction with both NADPH and NADH, enabling the efficient synthesis of raspberry ketone with the cheaper cofactor. pharmacophorejournal.com This strategic relaxation of cofactor specificity is a key step towards making cell-free biosynthesis industrially scalable. pharmacophorejournal.com

The table below compares the initial reaction rates of wild-type and a variant RZS1 with different cofactors.

| Enzyme Variant | Cofactor | Initial Rate (μM min⁻¹ mg⁻¹) |

| RZS1 (Wild Type) | NADPH | 59.1 |

| RZS1 (Wild Type) | NADH | 12.8 |

| RZS1 (G191D) | NADPH | 46.5 |

| RZS1 (G191D) | NADH | 43.5 |

Data adapted from a study on high-yield cell-free biosynthesis of raspberry ketone. pharmacophorejournal.com

Advanced Synthetic Methodologies and Process Intensification

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. For raspberry ketone synthesis, this involves exploring advanced reactor technologies like continuous flow systems and alternative energy sources like microwave irradiation.

Batch Microwave Heating Technology for Reaction Optimization

Reactivity of the α,β-Unsaturated Ketone Moiety

The defining feature of 3-Buten-2-one, 4-(4-hydroxyphenyl)- is its α,β-unsaturated carbonyl group. This conjugated system renders the molecule susceptible to attack at two primary electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity is a cornerstone of its chemical transformations.

Nucleophilic Addition Reactions

The conjugated arrangement of the double bond and the carbonyl group in 3-Buten-2-one, 4-(4-hydroxyphenyl)- facilitates nucleophilic addition reactions. ontosight.ai Nucleophiles can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). pressbooks.pub The pathway taken is largely dependent on the nature of the nucleophile. Strong, "hard" nucleophiles, such as those found in Grignard reagents and organolithium reagents, tend to favor 1,2-addition directly to the carbonyl group. masterorganicchemistry.com Conversely, "softer," less basic nucleophiles like amines, thiols, and cyanides preferentially undergo 1,4-addition. pressbooks.pubmasterorganicchemistry.com

The general mechanism for 1,4-addition involves the initial attack of the nucleophile at the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final product. libretexts.org

Role as a Michael Acceptor

The susceptibility of the β-carbon to nucleophilic attack makes 3-Buten-2-one, 4-(4-hydroxyphenyl)- an excellent Michael acceptor in Michael addition reactions. wikipedia.orgmasterorganicchemistry.com This reaction involves the 1,4-addition of a stabilized carbanion (enolate) to the α,β-unsaturated ketone. masterorganicchemistry.comlibretexts.org The driving force for this reaction is the formation of a new carbon-carbon single bond, which is energetically more favorable than the carbon-carbon double bond that is broken. masterorganicchemistry.com This reactivity is a key aspect of its utility in synthetic organic chemistry for building more complex molecular architectures.

Reductive Transformations

The double bond and the carbonyl group in 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be selectively or fully reduced through various methods, including catalytic hydrogenation and enzymatic processes.

Catalytic Hydrogenation of the Carbon-Carbon Double Bond

The carbon-carbon double bond of the α,β-unsaturated system can be selectively reduced through catalytic hydrogenation. wikipedia.org This transformation is a critical step in the synthesis of 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. chegg.com Various catalysts can be employed for this purpose, with palladium on an alumina (B75360) support being one example. chegg.com The reaction can proceed via transfer hydrogenation, where a hydrogen donor like sodium formate (B1220265) is used in the presence of a catalyst. chegg.com

Enzymatic Reduction Mechanisms

In biological systems, the reduction of the α,β-unsaturated double bond of 3-Buten-2-one, 4-(4-hydroxyphenyl)- is often catalyzed by NADPH-dependent reductases. nih.govacs.orgresearchgate.net A key enzyme in this process is benzalacetone reductase (BAR) or raspberry ketone/zingerone synthase (RZS1). nih.govresearchgate.net This enzyme specifically catalyzes the NADPH-dependent hydrogenation of the α,β-unsaturated double bond to produce raspberry ketone. researchgate.net

The catalytic cycle involves the binding of NADPH and the substrate to the enzyme's active site. The enzyme facilitates the transfer of a hydride ion from NADPH to the β-carbon of the substrate, followed by protonation to yield the saturated ketone. The apparent Michaelis-Menten constant (Km) values for 4-hydroxybenzalacetone and NADPH for the RZS1 enzyme have been reported as 88 μM and 202 μM, respectively. researchgate.net Research has also explored engineering this enzyme to utilize NADH as a cofactor, which can be more cost-effective for in vitro biocatalysis. researchgate.netbiorxiv.org

Oxidative Transformations and Metabolic Pathways

While reduction is a major transformation, the phenolic hydroxyl group and the rest of the molecule can also undergo oxidative transformations. In biological systems, raspberry ketone, the reduced form of 3-Buten-2-one, 4-(4-hydroxyphenyl)-, undergoes further metabolism. nih.gov This can involve processes like methylation of the phenolic hydroxyl group to form methylated raspberry ketone (RK-Me) and reduction of the ketone to raspberry alcohol (ROH). nih.gov

Studies on the atmospheric oxidation of similar α,β-unsaturated ketones initiated by hydroxyl radicals indicate that the carbonyl group can influence the reactivity of the double bond. copernicus.org The ability of the carbonyl group to form hydrogen-bonded intermediates with OH radicals can lead to a higher reactivity compared to their alkene analogs. copernicus.org

Cytochrome P450-Mediated Hydroxylation (e.g., in rat liver microsomes)

The metabolism of α,β-unsaturated ketones, such as 3-Buten-2-one, 4-(4-hydroxyphenyl)-, is significantly influenced by the cytochrome P450 (CYP450) enzyme system. Studies on the closely related compound trans-4-phenyl-3-buten-2-one (PBO) in rat liver microsomes have shown that hydroxylation is a major metabolic pathway. When PBO was incubated with liver microsomes from untreated rats in the presence of NADPH, trans-4-(4-hydroxyphenyl)-3-buten-2-one was formed as the major metabolite. psu.edu This indicates that the para-position of the phenyl ring is a primary site for CYP450-mediated oxidation.

The specific cytochrome P450 isozymes responsible for this transformation have been identified. The oxidation of PBO to its 4-hydroxy derivative is catalyzed by several recombinant rat cytochrome P450 enzymes, including CYP1A1, CYP1A2, 2C6, and 2E1. psu.edu The activity of this metabolic process can be influenced by various inducers. For instance, the rate of 4-hydroxylation was significantly enhanced in liver microsomes from rats pre-treated with 3-methylcholanthrene, and to a lesser extent by acetone or phenobarbital. psu.edu Conversely, the reaction is inhibited by known CYP450 inhibitors such as SKF 525-A, ketoconazole, disulfiram, and sulfaphenazole. psu.edu Pharmacokinetic studies have also confirmed the role of the CYP450 system in the metabolism of the saturated analogue, raspberry ketone, in rat liver microsomes. nih.gov

Table 1: Factors Influencing Cytochrome P450-Mediated Hydroxylation of trans-4-phenyl-3-buten-2-one (PBO) in Rat Liver Microsomes psu.edu

| Factor | Effect on 4-Hydroxylation | Specific Agents/Enzymes |

|---|---|---|

| Catalyzing Enzymes | Catalyzes the reaction | Cytochrome P450 1A1, 1A2, 2C6, 2E1 |

| Inducers | Enhance oxidase activity | 3-Methylcholanthrene, Acetone, Phenobarbital |

| Inhibitors | Inhibit oxidase activity | SKF 525-A, Ketoconazole, Disulfiram, Sulfaphenazole |

Oxidase Activity and Metabolite Formation

The oxidase activity of the CYP450 system is the primary driver for the initial hydroxylation of the phenyl ring. psu.edu Beyond this, the metabolism of the parent compound and its saturated analogue, raspberry ketone, involves further oxidative transformations. nih.gov In rats, guinea pigs, and rabbits, the metabolism of raspberry ketone includes not only ring hydroxylation but also side-chain oxidation, which leads to the formation of 1,2- and 2,3-diol derivatives. nih.gov It is proposed that these diols can be cleaved to produce smaller C6-C3 and C6-C2 derivatives. nih.gov

Besides the CYP450 system, other oxidases play a role in the metabolism and bio-transformations related to this compound. For example, the biocatalytic production of raspberry ketone from its precursor, rhododendrol, involves the oxidation of the alcohol group. This is achieved using alcohol dehydrogenases in conjunction with a cofactor-regenerating oxidase, such as the engineered NAD(P)H oxidase from Streptococcus mutans (SmNOX), which uses molecular oxygen. researchgate.netnih.gov Furthermore, raspberry ketone has been shown to influence the activity of antioxidant enzymes like catalase, which itself can exhibit oxidase activity dependent on heme and oxygen. researchgate.netnih.gov

The major metabolites identified following the administration of raspberry ketone are the parent compound itself and its corresponding reduced form, the carbinol, which are often excreted as conjugates with glucuronic acid and/or sulfate. nih.gov The formation of the hydroxylated derivative trans-4-(4-hydroxyphenyl)-3-buten-2-one from PBO is a key metabolic activation step, as the resulting hydroxylated compound exhibits estrogenic activity not seen in the parent molecule. psu.edu

Table 2: Key Metabolites and Related Oxidative Products of 4-(4-hydroxyphenyl)butane/butene-2-one Scaffolds psu.edunih.gov

| Precursor Compound | Metabolic Process | Resulting Metabolite/Product | Species/System |

|---|---|---|---|

| trans-4-Phenyl-3-buten-2-one | Microsomal Oxidation | trans-4-(4-Hydroxyphenyl)-3-buten-2-one | Rat Liver Microsomes |

| 4-(4-Hydroxyphenyl)butan-2-one | Side-Chain Oxidation | 1,2- and 2,3-Diol Derivatives | Rats, Guinea Pigs, Rabbits |

| 4-(4-Hydroxyphenyl)butan-2-one | Ketone Reduction | 4-(4-Hydroxyphenyl)butan-2-ol | Rats, Guinea Pigs, Rabbits |

| (R/S)-Rhododendrol | Alcohol Oxidation | 4-(4-Hydroxyphenyl)butan-2-one | Biocatalytic (ADH/Oxidase) |

Hydration Reactions to Saturated Analogues

The α,β-unsaturated double bond in 3-Buten-2-one, 4-(4-hydroxyphenyl)- is susceptible to reduction, leading to the formation of its saturated analogue, 4-(4-hydroxyphenyl)butan-2-one, commonly known as raspberry ketone. This transformation is a critical step in several synthetic routes. rubingroup.org

A common method to achieve this is through catalytic hydrogenation. The condensation of 4-hydroxybenzaldehyde with acetone first yields 4-(4'-hydroxyphenyl)-3-buten-2-one. rubingroup.org This intermediate can then be cleanly hydrogenated to form the saturated ketone, rheosmin (raspberry ketone). rubingroup.org This selective reduction of the carbon-carbon double bond without affecting the carbonyl group or the phenolic hydroxyl group is a key transformation. researchgate.net One-pot syntheses have been developed where the initial aldol condensation is followed by catalytic hydrogenation over catalysts like Ni/Zn-La mixed oxide to produce raspberry ketone in high yield. researchgate.net

Table 3: Synthesis of Raspberry Ketone via Reduction of 3-Buten-2-one, 4-(4-hydroxyphenyl)- rubingroup.orgresearchgate.net

| Reactants | Catalyst/Reagents | Product | Reaction Type |

|---|---|---|---|

| 4-Hydroxybenzaldehyde, Acetone | NaOH (for condensation) | 4-(4'-Hydroxyphenyl)-3-buten-2-one | Crossed-Aldol Condensation |

| 4-(4'-Hydroxyphenyl)-3-buten-2-one | Rhodium on Alumina | 4-(4'-Hydroxyphenyl)-2-butanone (Rheosmin) | Catalytic Hydrogenation |

| p-Hydroxybenzaldehyde, Acetone | 2% Ni/Zn-La Mixed Oxide | 4-(4-Hydroxyphenyl)-2-butanone (Raspberry Ketone) | One-Pot Condensation & Hydrogenation |

Functional Group Interconversions and Derivatization Potential

The presence of both a phenolic hydroxyl group and a carbonyl group provides 3-Buten-2-one, 4-(4-hydroxyphenyl)- and its saturated analogue, raspberry ketone, with significant potential for functional group interconversions and derivatization. scirp.orgscirp.org These reactions are utilized for both analytical purposes and the creation of new molecules with potentially enhanced properties. scirp.orgwipo.int

For analytical detection via HPLC-fluorescence, the distinct functional groups are targeted for pre-column derivatization to enhance sensitivity and selectivity. scirp.orgscirp.org

Phenolic Hydroxyl Group: This group can be derivatized using acyl chloride compounds. For example, reaction with 4-(N,N-dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) occurs at room temperature to form a highly fluorescent derivative. scirp.org

Carbonyl Group: The ketone function can be targeted by hydrazine-based reagents. Reaction with 4-hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) produces a fluorescent NBD-RK derivative, allowing for sensitive detection. scirp.orgresearchgate.net

Beyond analysis, derivatization is explored for creating new chemical entities. A recent patent describes the esterification of the hydroxyl group of raspberry ketone with amino acids (or protected amino acids) to create novel derivatives intended for use in cosmetic compositions. wipo.int Furthermore, the interconversion between the ketone and its corresponding alcohol is a key biotransformation. The reduction of the ketone in raspberry ketone to its carbinol form is a prominent metabolic pathway in several species. nih.gov Conversely, the oxidation of the precursor alcohol, rhododendrol, to raspberry ketone is a key step in its biocatalytic production, often accomplished with alcohol dehydrogenases. nih.gov

Table 4: Examples of Derivatization and Functional Group Interconversion Reactions nih.govscirp.orgscirp.orgwipo.int

| Starting Compound | Functional Group Targeted | Reagent/Enzyme | Product/Derivative | Purpose |

|---|---|---|---|---|

| Raspberry Ketone | Phenolic Hydroxyl | DBD-COCl | DBD-CO-RK derivative | HPLC-Fluorescence Analysis |

| Raspberry Ketone | Carbonyl | NBD-H | NBD-RK derivative | HPLC-Fluorescence Analysis |

| Raspberry Ketone | Phenolic Hydroxyl | Amino Acid | Ester derivative | Cosmetic Ingredient |

| Raspberry Ketone | Carbonyl | Carbonyl Reductase (in vivo) | 4-(4-Hydroxyphenyl)butan-2-ol | Metabolism |

| Rhododendrol | Secondary Alcohol | Alcohol Dehydrogenase (ADH) | Raspberry Ketone | Biocatalysis |

Spectroscopic Characterization and Structural Elucidation of 3 Buten 2 One, 4 4 Hydroxyphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of 3-Buten-2-one, 4-(4-hydroxyphenyl)- provides a clear map of the different proton environments within the molecule. The chemical shifts (δ) are typically measured in parts per million (ppm) relative to a standard reference compound. oregonstate.edu

Key features of the ¹H NMR spectrum include:

A singlet integrating to three protons, which is characteristic of the methyl (CH₃) group adjacent to the carbonyl group. This signal typically appears in the range of 2.1-2.4 ppm. inflibnet.ac.in

A set of signals corresponding to the vinylic protons (C=C-H) of the butenone moiety. These protons are deshielded due to the anisotropic effect of the double bond and typically resonate between 4.5 and 6.5 ppm. inflibnet.ac.in

Signals in the aromatic region, usually between 6.5 and 8.0 ppm, corresponding to the protons on the 4-hydroxyphenyl ring. inflibnet.ac.in The para-substitution pattern of the ring often results in a pair of doublets.

A broad singlet corresponding to the hydroxyl (-OH) proton of the phenol (B47542) group. The chemical shift of this proton can vary depending on the solvent and concentration.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl Protons (CH₃) | ~2.1-2.4 | Singlet | 3H |

| Vinylic Protons (C=CH) | ~6.5-7.5 | Doublet | 1H |

| Vinylic Protons (CH=C) | ~6.5-7.5 | Doublet | 1H |

| Aromatic Protons (ortho to -OH) | ~6.7-6.9 | Doublet | 2H |

| Aromatic Protons (meta to -OH) | ~7.4-7.6 | Doublet | 2H |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | 1H |

Carbon-13 NMR (¹³C NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Key signals in the ¹³C NMR spectrum are:

A signal in the downfield region, typically between 195 and 220 ppm, corresponding to the carbonyl carbon (C=O) of the ketone. libretexts.org

Signals for the carbons of the aromatic ring, which generally appear between 115 and 150 ppm. libretexts.org The carbon attached to the hydroxyl group is typically found at the more downfield end of this range.

Signals for the vinylic carbons (C=C), which also resonate in the 115-140 ppm range. libretexts.org

A signal for the methyl carbon (CH₃), which is found in the upfield region, usually around 20-30 ppm. libretexts.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | ~198 |

| Aromatic Carbon (C-OH) | ~160 |

| Aromatic Carbons (C-H) | ~116-131 |

| Aromatic Carbon (C-C=C) | ~127 |

| Vinylic Carbons (C=C) | ~125-145 |

| Methyl Carbon (CH₃) | ~27 |

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of 3-Buten-2-one, 4-(4-hydroxyphenyl)- displays several key absorption bands that confirm the presence of its main functional groups.

O-H Stretch: A broad absorption band is typically observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group (-OH) of the phenol.

C=O Stretch: A strong, sharp absorption peak appears in the range of 1650-1685 cm⁻¹. This is indicative of the carbonyl group (C=O) of an α,β-unsaturated ketone. orgchemboulder.com Conjugation with the double bond and the aromatic ring lowers the frequency compared to a saturated ketone (which typically appears around 1715 cm⁻¹). orgchemboulder.comlibretexts.org

C=C Stretch: Absorption bands corresponding to the carbon-carbon double bond of the butenone moiety and the aromatic ring are found in the 1500-1600 cm⁻¹ region.

C-H Bends: Bending vibrations for the aromatic C-H bonds can be observed in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| α,β-Unsaturated Ketone C=O | C=O Stretch | 1650-1685 (strong, sharp) |

| Alkene and Aromatic C=C | C=C Stretch | 1500-1600 |

| Aromatic C-H | C-H Bend | Below 1500 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org For 3-Buten-2-one, 4-(4-hydroxyphenyl)-, the Raman spectrum would also show characteristic signals for the various functional groups. The C=O and C=C stretching vibrations are typically strong in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Conjugation Effects

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated systems. fiveable.me The extended conjugation in 3-Buten-2-one, 4-(4-hydroxyphenyl)-, which encompasses the phenyl ring, the carbon-carbon double bond, and the carbonyl group, significantly influences its UV-Vis absorption.

The molecule exhibits strong UV absorption due to π → π* transitions within this conjugated system. ontosight.ai The presence of the hydroxyl group, an auxochrome, on the phenyl ring can cause a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to an unsubstituted benzalacetone. shimadzu.com The λmax for 3-Buten-2-one, 4-(4-hydroxyphenyl)- is typically observed in the range of 280-320 nm. This extended conjugation is responsible for the molecule's ability to absorb UV light. libretexts.orglibretexts.org

| Electronic Transition | Typical λmax (nm) | Chromophore |

|---|---|---|

| π → π* | ~280-320 | Conjugated Phenyl, C=C, and C=O system |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For 3-Buten-2-one, 4-(4-hydroxyphenyl)-, with a molecular formula of C₁₀H₁₀O₂ and a molecular weight of 162.18 g/mol , mass spectrometry provides key information for its identification and characterization. nih.gov

Upon electron impact, the molecule is expected to lose an electron to form the molecular ion at m/z 162. The presence of a phenolic hydroxyl group, a carbonyl group, and an aromatic ring dictates the subsequent fragmentation pathways. Key expected fragmentation patterns include:

Loss of a methyl group (-CH₃): Cleavage of the acetyl group can lead to the formation of a stable acylium ion, resulting in a fragment at m/z 147.

Loss of a ketene (B1206846) molecule (CH₂=C=O): Rearrangement and cleavage can lead to the expulsion of a neutral ketene molecule, producing a fragment at m/z 120, which corresponds to the hydroxystyrene (B8347415) cation.

Formation of a tropylium-like ion: Cleavage of the butenone side chain can lead to the formation of a stable hydroxytropylium-like ion at m/z 107. This is often a prominent peak in the mass spectra of compounds containing a hydroxybenzyl moiety. nih.gov

Cleavage of the C-C bond adjacent to the carbonyl group: This would result in the formation of the 4-hydroxystyryl radical and an acetyl cation at m/z 43.

The relative intensities of these fragment ions provide a characteristic fingerprint for the molecule.

Table 1: Predicted Major Fragment Ions in the Electron Ionization Mass Spectrum of 3-Buten-2-one, 4-(4-hydroxyphenyl)-

| m/z | Proposed Fragment Ion |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 120 | [M - C₂H₂O]⁺ |

| 107 | [C₇H₇O]⁺ |

| 43 | [C₂H₃O]⁺ |

This table is based on predicted fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is an essential technique for the separation and identification of volatile and semi-volatile compounds. 3-Buten-2-one, 4-(4-hydroxyphenyl)- can be analyzed by GC-MS, and this technique is also invaluable for studying its thermal decomposition (pyrolysis) products. ulster.ac.uk

The pyrolysis of phenolic compounds, such as 3-Buten-2-one, 4-(4-hydroxyphenyl)-, at high temperatures leads to the cleavage of chemical bonds and the formation of a complex mixture of smaller, more volatile products. The specific products formed depend on the pyrolysis temperature and conditions. General studies on the pyrolysis of phenolic resins and lignin, which contain similar structural motifs, indicate that the primary products are simple phenols, aromatic hydrocarbons, and their alkylated derivatives. nih.govbiokeanos.com

Based on these general findings, the pyrolysis of 3-Buten-2-one, 4-(4-hydroxyphenyl)- is expected to yield products resulting from the cleavage of the butenone side chain and the degradation of the phenyl ring.

Table 2: Expected Pyrolysis Products of 3-Buten-2-one, 4-(4-hydroxyphenyl)-

| Compound Class | Examples of Expected Products |

| Phenolic Compounds | Phenol, Cresols, Xylenols |

| Aromatic Hydrocarbons | Benzene (B151609), Toluene, Styrene, Indene |

| Carbonyl Compounds | Acetone (B3395972), Acetaldehyde |

| Gaseous Products | Carbon monoxide, Carbon dioxide, Methane |

This table is based on the general pyrolysis behavior of phenolic compounds.

X-ray Diffraction Studies for Solid-State Molecular Structure

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for 3-Buten-2-one, 4-(4-hydroxyphenyl)- is not available in the Cambridge Structural Database (CSD), data for its isomers, 4-(2-hydroxyphenyl)but-3-en-2-one (B184534) and (Z)-4-hydroxy-4-phenylbut-3-en-2-one, have been reported. nih.govnih.govbiokeanos.com The analysis of these related structures can provide valuable insights into the likely solid-state conformation and packing of the title compound.

For instance, the crystal structure of 4-(2-hydroxyphenyl)but-3-en-2-one (CSD entry 274626) reveals a planar conformation of the molecule, stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. nih.gov The molecules are packed in the crystal lattice through intermolecular hydrogen bonds and π-π stacking interactions.

Table 3: Crystallographic Information for Isomers of 3-Buten-2-one, 4-(4-hydroxyphenyl)-

| Compound | CCDC Number | Crystal System | Space Group | Key Structural Features |

| 4-(2-Hydroxyphenyl)but-3-en-2-one | 274626 | Monoclinic | P2₁/c | Planar conformation, intramolecular hydrogen bonding |

| (Z)-4-Hydroxy-4-phenylbut-3-en-2-one | 136457 | Monoclinic | P2₁/n | Planar structure, extensive hydrogen bonding |

This table presents data for isomers of the title compound and is used for comparative purposes.

Theoretical and Computational Investigations of 3 Buten 2 One, 4 4 Hydroxyphenyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental characteristics of 4-(4-hydroxyphenyl)-3-buten-2-one.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Spectra

DFT methods have been employed to analyze the electronic structure of 4-(4-hydroxyphenyl)-3-buten-2-one. The HOMO-LUMO energy separation in an aqueous environment has been calculated to be approximately 7.8 eV, which suggests moderate chemical reactivity. nih.govulster.ac.uk Analysis of the frontier molecular orbitals through conceptual DFT indicates a tendency for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring. nih.govulster.ac.uk These theoretical predictions align with the observed metabolite profiles in mammals. nih.govulster.ac.uk

Vibrational analysis has also been performed using DFT, with the B3LYP hybrid functional and a 6-311++G(d,p) basis set being a common choice for such calculations on similar chalcone (B49325) derivatives. niscpr.res.in These theoretical spectra aid in the assignment of experimental FT-IR and Raman spectral bands.

Evaluation of Tautomeric Forms and Their Relative Stabilities

While specific studies on the tautomeric forms of 4-(4-hydroxyphenyl)-3-buten-2-one are not extensively detailed in the provided search results, the evaluation of tautomers is a standard practice in the computational study of related compounds, such as other substituted butenones. acs.org For instance, in a study of a trifluoromethyl-substituted β-aminoenone, DFT calculations were used to determine the lowest energy tautomer, which was then confirmed by the crystal structure. acs.org This approach could be similarly applied to assess the relative stabilities of any potential tautomers of 4-(4-hydroxyphenyl)-3-buten-2-one.

Conformational Analysis and Intramolecular Hydrogen Bonding

Conformational analysis of 4-(4-hydroxyphenyl)-3-buten-2-one has revealed the existence of multiple conformers. By scanning the dihedral angle C2–C8–C13–H18, three conformers were identified, with the most stable structure being separated from the other two by about 5 kJ·mol⁻¹. nih.govulster.ac.uk The most stable conformer is asymmetrical, with the phenyl ring inclined at an angle of 75.9° from the planar butan-2-one substituent. nih.govulster.ac.uk This calculated dihedral angle is close to the experimentally observed angle in the crystal structure. ulster.ac.uk

The position of the hydroxyl group is crucial for the possibility of intramolecular hydrogen bonding. In 4-(4-hydroxyphenyl)-3-buten-2-one, the para-position of the hydroxyl group relative to the butenone side chain prevents the formation of intramolecular hydrogen bonds. chemistryguru.com.sg Instead, this arrangement favors the formation of more extensive intermolecular hydrogen bonds between molecules. chemistryguru.com.sg This is in contrast to the ortho-substituted isomer, 4-(2-hydroxyphenyl)but-3-en-2-one (B184534), where the proximity of the hydroxyl and carbonyl groups facilitates intramolecular hydrogen bonding, which in turn affects the molecule's stability and crystal packing.

Molecular Modeling and Simulation

Molecular modeling techniques are crucial for predicting how 4-(4-hydroxyphenyl)-3-buten-2-one might behave in chemical reactions.

Prediction of Reaction Mechanisms and Pathways

Computational chemistry, through methods like conceptual DFT, aids in predicting the reactivity patterns of molecules. For 4-(4-hydroxyphenyl)-3-buten-2-one, analysis of its frontier molecular orbitals has revealed a reactivity pattern that is consistent with its metabolism in mammals. nih.govulster.ac.uk Specifically, these studies suggest a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition to the benzene ring. nih.govulster.ac.uk This predictive capability is a powerful tool in understanding the chemical transformations the molecule may undergo.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity. While specific 3D-QSAR studies exclusively focused on 4-(4-hydroxyphenyl)-3-buten-2-one were not found in the search results, the methodology has been successfully applied to inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in pathways where related phenolic compounds are active. nih.gov Such studies on related compounds demonstrate the potential of QSAR to guide the design and synthesis of new ligands with desired biological activities. nih.govresearchgate.net The use of computational chemistry to generate reliable data for these predictive models highlights the synergy between quantum calculations and QSAR. ulster.ac.uk

Correlation of Physicochemical Parameters with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in establishing a mathematical correlation between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov For chalcones and related structures, these studies often reveal the critical role of various molecular descriptors in determining their potency.

While specific QSAR models exclusively developed for "3-Buten-2-one, 4-(4-hydroxyphenyl)-" are not extensively documented in publicly available research, the principles derived from studies on similar chalcone derivatives can be extrapolated. The biological activity of these compounds is often expressed as the logarithm of the inverse of the concentration required to produce a defined biological response (log 1/C). nih.gov This activity is then correlated with various physicochemical parameters.

Key Physicochemical Parameters and Their Potential Influence:

Lipophilicity (log P): This parameter, representing the partitioning of the compound between an octanol (B41247) and water phase, is crucial for membrane permeability and reaching the target site. For many biologically active compounds, there is an optimal log P value for maximum activity, beyond which an increase in lipophilicity can lead to decreased activity due to poor solubility or non-specific binding. researchgate.net

Electronic Parameters: The Hammett constant (σ) and other electronic descriptors quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic ring. These properties can influence the molecule's interaction with biological targets, such as enzymes or receptors, by affecting hydrogen bonding, and electrostatic interactions.

Steric Parameters: Parameters like Taft's steric constant (Es) and molar refractivity (MR) describe the size and shape of the molecule and its substituents. These are critical for determining the fit of the molecule into the binding pocket of a biological target.

Topological and Quantum Chemical Descriptors: More advanced QSAR models incorporate a wide range of descriptors, including topological indices that describe molecular branching and connectivity, and quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. nih.gov

A hypothetical QSAR equation for a series of analogs of "3-Buten-2-one, 4-(4-hydroxyphenyl)-" might take the general form:

log(1/C) = k1(log P) - k2(log P)² + k3(σ) + k4(Es) + k5

In such an equation, the coefficients (k1, k2, k3, k4, k5) would be determined through regression analysis of a dataset of compounds with known activities. The parabolic relationship with log P (indicated by the -(log P)² term) would suggest an optimal lipophilicity for the studied biological activity. researchgate.net

Table 1: Key Physicochemical Parameters in QSAR Studies

| Parameter Category | Specific Descriptor | Significance in Biological Activity |

| Lipophilic | log P (Partition Coefficient) | Influences absorption, distribution, and membrane transport. |

| Electronic | Hammett Constant (σ) | Describes the electron-donating/withdrawing nature of substituents, affecting binding interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule, influencing the fit with the target. |

| Quantum Chemical | HOMO/LUMO Energies | Indicates the molecule's susceptibility to nucleophilic/electrophilic attack and its chemical reactivity. |

Identification of Structural Requirements for Enhanced Potency

Building upon QSAR and other computational techniques like pharmacophore modeling and 3D-QSAR, specific structural features necessary for the enhanced potency of "3-Buten-2-one, 4-(4-hydroxyphenyl)-" and its analogs can be identified. These studies provide a rational basis for the design of new, more effective compounds. researchgate.netnih.gov

Key Structural Features and Their Impact on Potency:

The α,β-Unsaturated Ketone Moiety: The enone system in chalcones is a Michael acceptor and is often crucial for their biological activity, participating in covalent interactions with nucleophilic residues (e.g., cysteine) in target proteins.

The 4-Hydroxyphenyl Group (Ring A): The hydroxyl group at the para-position of this aromatic ring can act as a hydrogen bond donor and/or acceptor, which is a critical interaction for binding to many biological targets. Its presence and position are often key determinants of activity.

Substituents on the Aromatic Ring: The introduction of various substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. For instance, studies on other chalcones have shown that the presence of electron-withdrawing or electron-donating groups can significantly alter their anticancer or anti-inflammatory properties. researchgate.net

Conformational Flexibility: The rotational freedom around the single bonds in the propenone linker allows the molecule to adopt different conformations. The preferred conformation for binding to a specific target is a key factor in its potency.

Pharmacophore modeling can be used to generate a 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. nih.govyoutube.com For a series of active chalcone analogs, a pharmacophore model might include features like a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the hydroxyl group), and an aromatic ring. Such a model serves as a template for designing new molecules with a higher probability of being active.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. researchgate.netresearchgate.net These maps offer a detailed roadmap for structural modifications to enhance potency. For example, a CoMFA map might indicate that a bulky substituent is favored at a particular position on the phenyl ring to improve binding affinity.

Table 2: Structural Modifications and Their Potential Effects on Potency

| Structural Feature | Potential Modification | Expected Impact on Biological Activity |

| 4-Hydroxyphenyl Group | Introduction of additional hydroxyl or methoxy (B1213986) groups | Altered hydrogen bonding capacity and solubility, potentially increasing or decreasing activity depending on the target. |

| α,β-Unsaturated Ketone | Modification of the double bond or carbonyl group | Changes in reactivity as a Michael acceptor, which could affect covalent binding to target proteins. |

| Aromatic Ring | Introduction of halogens or other electron-withdrawing groups | Modulation of electronic properties, potentially enhancing interactions with the target's active site. |

| Overall Conformation | Introduction of groups that restrict rotation | Locking the molecule into a more active conformation for a specific target. |

In Silico Studies for Biological Activity Prediction and Mechanistic Insight

In silico tools play a crucial role in predicting the potential biological activities of compounds and elucidating their mechanisms of action at a molecular level. nih.govnih.gov These methods are often used in the early stages of drug discovery to prioritize compounds for further experimental testing.

Biological Activity Prediction:

Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities for a given chemical structure based on a large database of known structure-activity relationships. simulations-plus.com For "3-Buten-2-one, 4-(4-hydroxyphenyl)-", such predictions could suggest potential activities such as anti-inflammatory, antioxidant, or anticancer properties, which are common for chalcone derivatives. researchgate.net

Mechanistic Insight through Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.gov This method provides valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex.

For "3-Buten-2-one, 4-(4-hydroxyphenyl)-", docking studies could be performed with various potential protein targets to hypothesize its mechanism of action. For instance, given the known anti-inflammatory properties of some chalcones, this compound could be docked into the active site of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX). The results of such a docking simulation would reveal:

Binding Affinity: A calculated score that estimates the strength of the interaction between the ligand and the protein.

Binding Pose: The specific orientation of the ligand within the binding site.

Key Interactions: The specific amino acid residues involved in hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand.

For example, a docking study might show that the hydroxyl group of "3-Buten-2-one, 4-(4-hydroxyphenyl)-" forms a critical hydrogen bond with a serine or tyrosine residue in the active site of an enzyme, while the phenyl ring engages in hydrophobic interactions with surrounding residues. This information is invaluable for understanding the molecular basis of its activity and for designing more potent inhibitors. nih.gov

ADMET Prediction:

In silico methods are also widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.netcsmres.co.uk Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages. For "3-Buten-2-one, 4-(4-hydroxyphenyl)-", ADMET prediction tools could estimate parameters such as oral bioavailability, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and potential toxicity. eijppr.com

Table 3: In Silico Prediction Methods and Their Applications

| In Silico Method | Application | Information Gained |

| Biological Activity Spectrum Prediction (e.g., PASS) | Initial screening for potential therapeutic uses. | A list of probable biological activities (e.g., anti-inflammatory, anticancer). |

| Molecular Docking | Elucidation of mechanism of action and binding mode. | Binding affinity, ligand pose, and key interacting amino acid residues. |

| ADMET Prediction | Assessment of drug-likeness and potential liabilities. | Prediction of pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity. |

Structure Activity Relationship Sar Studies of 3 Buten 2 One, 4 4 Hydroxyphenyl and Its Analogues

Influence of the Phenolic Hydroxyl Group on Biological Functions

The hydroxyl (-OH) group attached to the phenyl ring is a cornerstone of the molecule's activity, significantly contributing to its antioxidant properties, its role as an insect attractant, and the biological activity of its metabolites.

Role in Antioxidant Activity

The phenolic hydroxyl group is the primary driver of the antioxidant capacity of 4-(4-hydroxyphenyl)-3-buten-2-one. This activity stems from the ability of the hydroxyl group to donate a hydrogen atom to neutralize reactive free radicals. researchgate.net This process stabilizes the free radicals, terminating damaging chain reactions. Once the hydrogen is donated, the resulting phenoxyl radical is stabilized by resonance, where the unpaired electron is delocalized across the aromatic ring, making the molecule a potent antioxidant. researchgate.net

Studies have demonstrated that raspberry ketone exhibits significant antioxidant properties by increasing the total antioxidant capacity (TAC) in biological systems. dntb.gov.uanih.gov It upregulates the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT) while ameliorating lipid peroxidation. dntb.gov.uanih.govresearchgate.net This mechanism is central to its protective effects against oxidative stress-related conditions. nih.govresearchgate.net The presence of this phenolic moiety is a shared feature among many natural antioxidants, whose efficacy is often correlated with the number and position of hydroxyl groups on the phenolic ring. researchgate.net

Enhancement of Entomological Attractant Properties

The phenolic hydroxyl group is critical for the molecule's function as an attractant for various fruit fly species, particularly those in the Bactrocera genus. researchgate.net The compound itself, and its saturated analogue 4-(p-hydroxyphenyl)-2-butanone (known as Willison's lure), are recognized kairomones for these insects. google.com

The importance of the free hydroxyl group is highlighted by studies on its analogues. When the hydroxyl group is masked, such as by conversion to a methoxy (B1213986) group to form 4-(4-methoxyphenyl)-3-buten-2-on, the resulting compound is inactive as a fruit fly attractant. ugm.ac.id Conversely, esterification of the hydroxyl group can modulate its attractiveness. The acetate (B1210297) ester, known as Cue-lure, is a highly effective attractant, suggesting that the phenolic position is a key site for receptor interaction, and modification at this site directly impacts potency. google.comresearchgate.net Research indicates that while phenolic esters remain attractive, the response typically diminishes as the size of the ester group increases. researchgate.net

| Analogue | Modification of Phenolic -OH Group | Effect on Fruit Fly Attraction | Reference |

|---|---|---|---|

| Cue-Lure | Acetate Ester (-OAc) | Highly attractive | google.comresearchgate.net |

| 4-(4-methoxyphenyl)-3-buten-2-on | Methoxy Ether (-OCH₃) | Inactive | ugm.ac.id |

| Phenolic Esters (general) | Esterification | Attractiveness decreases with increasing ester size | researchgate.net |

Contribution to Estrogenic Activity (of metabolites)

The phenolic structure of 4-(4-hydroxyphenyl)-3-buten-2-one is similar to that of endogenous estrogens, which also possess a phenolic A-ring. This structural parallel suggests that its metabolites, particularly those retaining the 4-hydroxyphenyl moiety, may exert estrogenic or anti-estrogenic effects. The metabolism of estrogens, especially hydroxylation at the C4 position, can produce catechol estrogen metabolites. bmbreports.orgnih.gov These 4-hydroxy metabolites and their subsequent quinone forms are reactive and have been implicated in genotoxic effects and carcinogenesis, partly through their interaction with estrogen receptors (ER). bmbreports.orgnih.gov

While direct studies on the estrogenicity of raspberry ketone metabolites are limited, the foundational principle is that phenolic compounds with an unhindered para-hydroxyl group can exhibit affinity for estrogen receptors. nih.gov Given that raspberry ketone is rapidly metabolized in vivo, its metabolites, which are based on the 4-hydroxyphenyl scaffold, could potentially interact with estrogenic pathways. rutgers.edu This is supported by predictive models that suggest potential adverse effects of raspberry ketone on reproductive functions. nih.gov

Impact of the α,β-Unsaturated Ketone Moiety on Biological Interactions

The α,β-unsaturated ketone functional group is an electrophilic system that can act as a Michael acceptor. This allows it to react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins. This covalent binding can lead to the modulation of protein function and is a mechanism underlying the biological activity of many natural compounds.

This reactive moiety is implicated in the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a key regulator of lipid metabolism. nih.gov The activation of PPAR-α by raspberry ketone is believed to be a primary mode of action for its anti-hyperlipidemic and anti-obesity effects observed in animal studies. rutgers.edunih.gov The interaction with such receptors may be initiated by the reactivity of the unsaturated ketone system. Furthermore, in vivo metabolism of similar compounds demonstrates that this double bond is a primary site of reduction, indicating its importance as a reactive center for biological interactions.

Stereochemical Effects (e.g., E/Z configuration) on Activity

The double bond in the butenone side chain of 4-(4-hydroxyphenyl)-3-buten-2-one can exist in two stereoisomeric forms: (E) and (Z). The naturally occurring and commercially synthesized form is predominantly the (E)-isomer, also referred to as the trans configuration. nih.govfishersci.com

Stereochemistry is fundamentally important in pharmacology and toxicology, as the three-dimensional shape of a molecule dictates its ability to bind to specific biological targets like enzyme active sites and cellular receptors. Even minor differences in spatial arrangement, such as that between (E) and (Z) isomers, can lead to significant variations in biological activity, potency, and even the nature of the physiological response. While specific comparative studies on the biological activities of the (E) versus the (Z) isomers of raspberry ketone are not extensively documented, the consistent presence of the (E) isomer in active natural extracts and synthetic preparations suggests it is the biologically relevant form for the activities studied.

Substituent Effects on Biological Potency and Selectivity (e.g., electron-withdrawing groups, methoxy group)

The addition of substituents to the phenolic ring of 4-(4-hydroxyphenyl)-3-buten-2-one can significantly alter its biological potency and selectivity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a crucial role.

Replacing the electron-donating hydroxyl group with a methoxy group (-OCH₃), which is less effective at donating electrons, has been shown to eliminate its attractiveness to fruit flies. ugm.ac.id This highlights the sensitivity of the insect's olfactory receptors to the electronic and hydrogen-bonding properties of the phenolic group.

Introducing an electron-withdrawing group, such as bromine, onto the phenolic ring has also been shown to reduce biological activity. A study on the synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone, an analogue of zingerone, found that this brominated compound was less potent as a fruit fly attractant compared to non-halogenated lures. researchgate.netresearchgate.net This suggests that electron-withdrawing substituents may decrease the efficacy of the molecule in this specific biological context, likely by altering the electronic properties of the ring and its interaction with target receptors.

| Substituent | Position on Phenyl Ring | Electronic Effect | Observed Impact on Biological Activity | Reference |

|---|---|---|---|---|

| Methoxy (-OCH₃) | para (replaces -OH) | Electron-donating (weaker than -OH) | Abolished fruit fly attractant activity | ugm.ac.id |

| Bromo (-Br) | ortho to -OH | Electron-withdrawing | Reduced potency as a fruit fly attractant | researchgate.net |

Importance of C-Prenylation (in related flavonoids) for Activity

The introduction of a prenyl group to the flavonoid or chalcone (B49325) skeleton, a process known as prenylation, is a key structural modification that often leads to a significant enhancement of biological activity. tandfonline.comnih.gov This modification is particularly significant when it occurs on a carbon atom, referred to as C-prenylation. The prenyl group, a five-carbon isoprenoid unit, increases the lipophilicity of the parent molecule. tandfonline.comresearchgate.net This increased lipophilicity can enhance the compound's ability to cross cell membranes and interact with intracellular targets, thereby boosting its therapeutic potential. researchgate.netmdpi.com

Research on a variety of flavonoids and chalcones has demonstrated that C-prenylation can amplify a wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and cytotoxic effects. tandfonline.com For instance, the presence of a prenyl group on the flavonoid skeleton has been shown to be crucial for antibacterial activity. tandfonline.com Studies have indicated that prenylated flavonoids exhibit potent inhibitory effects against various bacterial strains. tandfonline.com

The position of the prenyl group on the flavonoid or chalcone core is also a critical determinant of its biological impact. For example, in a study of prenylflavonone derivatives, the presence of isoprenyl or lavandulyl moieties at the C-8 position was found to contribute significantly to their antibacterial activity. tandfonline.com Similarly, for analogues of Licochalcone A, a prenyl group at the 5'-position of the B ring was shown to have a dominating influence on the compound's antibacterial effect. nih.gov

The enhanced activity of prenylated compounds is not solely due to increased lipophilicity. The prenyl group can also influence how the molecule binds to specific enzymes or receptors, leading to a more potent biological response. For example, prenylation of flavonols and chalcones has been suggested to make a predominant contribution to the inhibition of β-site amyloid protein precursor cleaving enzyme 1 (BACE1), an important target in Alzheimer's disease research. tandfonline.com

The following table presents data from a study on the antifungal activity of novel prenylated chalcones, illustrating the structure-activity relationships. The compounds were tested against the fungal pathogen Sclerotium rolfsii.

**Table 1: Antifungal Activity of Prenylated Chalcones against *Sclerotium rolfsii***

| Compound | R Group | ED₅₀ (mg/L) |

|---|---|---|

| 5A | H | 129.53 |

| 5B | 2-Cl | 49.37 |

| 5C | 4-Cl | 66.82 |

| 5D | 2-F | 114.32 |

| 5E | 4-F | 118.86 |

| 5F | 2-Br | 59.71 |

| 5G | 4-Br | 74.26 |

| 5H | 2-CH₃ | 122.94 |

| 5I | 4-CH₃ | 125.79 |

| 5J | 2-OCH₃ | 127.33 |

| 5K | 4-OCH₃ | 131.69 |

| 5L | 2-NO₂ | 45.91 |

| 5M | 4-NO₂ | 55.78 |

| 5N | 3,4-di-Cl | 39.88 |

| 5O | 2,4-di-Cl | 35.69 |

| 5P | 4-Benzyloxy | 25.02 |

Data sourced from a study on the synthesis and antifungal activities of novel prenylated chalcones. nih.gov

Mechanistic Investigations of Biological Activities in Vitro and Enzymatic

Antioxidant Activity Mechanisms

The antioxidant potential of phenolic compounds is well-documented and is often attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals.

Phenolic compounds, including those structurally related to 3-Buten-2-one, 4-(4-hydroxyphenyl)-, are known to exhibit potent free radical scavenging activity. This capability is largely attributed to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to quench reactive oxygen species (ROS), thereby stabilizing the radical and preventing further oxidative damage. While specific quantitative data such as IC50 values from assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) for 3-Buten-2-one, 4-(4-hydroxyphenyl)- are not extensively reported in the available literature, studies on the closely related Raspberry Ketone demonstrate significant antioxidant properties. Research on Raspberry Ketone has shown its ability to increase total antioxidant capacity (TAC) mdpi.comnih.gov. It is plausible that 3-Buten-2-one, 4-(4-hydroxyphenyl)- shares a similar, if not enhanced, free radical scavenging capacity due to the conjugated double bond which can further stabilize the resulting phenoxyl radical through resonance.

Table 1: Inferred Antioxidant Activity of 3-Buten-2-one, 4-(4-hydroxyphenyl)- based on Raspberry Ketone Data

| Assay | Finding for Raspberry Ketone | Inferred Mechanism for 3-Buten-2-one, 4-(4-hydroxyphenyl)- |

| Total Antioxidant Capacity (TAC) | Increased TAC observed mdpi.comnih.gov. | Likely increases TAC through donation of hydrogen/electron from the phenolic hydroxyl group. |

| Free Radical Scavenging | Implied through increased TAC and reduction of oxidative stress markers mdpi.comnih.gov. | Expected to directly scavenge free radicals such as superoxide (B77818) and hydroxyl radicals. |

Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects by modulating endogenous cellular antioxidant defense systems. A key pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Studies on Raspberry Ketone have indicated its ability to up-regulate the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) nih.gov. This suggests a potential mechanism whereby these compounds can enhance the cell's intrinsic ability to combat oxidative stress. The activation of the Nrf2 pathway leads to the transcription of a suite of antioxidant and detoxification genes, providing a more sustained protective effect against oxidative damage. It is hypothesized that 3-Buten-2-one, 4-(4-hydroxyphenyl)-, owing to its structural similarity to Raspberry Ketone, may also modulate these protective pathways.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory effects of phenolic compounds are often multifaceted, involving the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling molecules.

Research on Raspberry Ketone has demonstrated its ability to reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) nih.govtaylorandfrancis.com. This suggests that these compounds can interfere with inflammatory signaling cascades, such as the nuclear factor-kappa B (NF-κB) pathway, which is a central regulator of inflammatory gene expression. By inhibiting the activation of NF-κB, these compounds can effectively downregulate the production of a wide array of inflammatory mediators, leading to a potent anti-inflammatory response. Given the structural similarities, it is likely that 3-Buten-2-one, 4-(4-hydroxyphenyl)- also exerts its anti-inflammatory effects through the modulation of these key inflammatory pathways.

Table 2: Inferred Anti-inflammatory Mechanisms of 3-Buten-2-one, 4-(4-hydroxyphenyl)- based on Raspberry Ketone Data

| Inflammatory Mediator | Effect of Raspberry Ketone | Inferred Mechanism for 3-Buten-2-one, 4-(4-hydroxyphenyl)- |

| TNF-α | Reduced expression nih.govtaylorandfrancis.com. | Potential inhibition of NF-κB pathway, leading to decreased TNF-α production. |

| IL-1β | Reduced expression nih.gov. | Potential modulation of inflammasome activity or NF-κB signaling. |

| IL-6 | Reduced expression nih.gov. | Potential suppression of upstream signaling pathways that induce IL-6 gene transcription. |

Antimicrobial and Antiviral Activity Mechanisms

The structural features of 3-Buten-2-one, 4-(4-hydroxyphenyl)- suggest potential for antimicrobial and antiviral activities, a notion supported by studies on related compounds.

A study on Raspberry Ketone investigated its effect on biofilm formation in Salmonella enterica Typhimurium nih.gov. Biofilms are structured communities of bacteria that are notoriously resistant to antibiotics. The study found that Raspberry Ketone could suppress the formation of Salmonella biofilms at sub-inhibitory concentrations nih.gov. Mechanistically, it was revealed that Raspberry Ketone treatment led to the downregulation of genes essential for biofilm formation, specifically csgB and csgD, which are involved in the production of curli fimbriae, a major component of the biofilm matrix nih.gov. This suggests a mechanism of action that involves interference with bacterial gene regulation rather than direct bactericidal activity at these concentrations. It is plausible that 3-Buten-2-one, 4-(4-hydroxyphenyl)- could exhibit similar or even enhanced antibiofilm activity due to its structural features.

Information regarding the specific antiviral mechanisms of 3-Buten-2-one, 4-(4-hydroxyphenyl)- is scarce. However, butene lactone derivatives, which share a similar butenone core structure, have been investigated for their antiviral properties. For instance, a novel butene lactone derivative, designated as 3D, was found to exhibit antiviral activity against the influenza A virus nih.gov. The proposed mechanism of action for this related compound involved the suppression of the virus in the early stages of its life cycle nih.gov. While this does not provide direct evidence for the antiviral mechanism of 3-Buten-2-one, 4-(4-hydroxyphenyl)-, it highlights a potential area for future research.

Enzyme Interaction and Modulation Studies

The compound 3-Buten-2-one, 4-(4-hydroxyphenyl)-, commonly known as raspberry ketone, and its analogs engage in a variety of interactions with enzymatic systems. These interactions are fundamental to their metabolic fate and biological activities. Research has focused on their metabolism by cytochrome P450 isoenzymes, their specificity as substrates for reductase enzymes, and their potential to modulate the activity of enzymes implicated in metabolic disorders and disease progression.

Cytochrome P450 Isoform Specificity in Metabolism

The metabolism of xenobiotics, including raspberry ketone, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for drug metabolism and detoxification. nih.govnih.gov Studies have been conducted to determine the specific CYP isoforms responsible for the metabolism of 3-Buten-2-one, 4-(4-hydroxyphenyl)-. While some structurally similar compounds, like capsaicin (B1668287), are known CYP inhibitors, research indicates that raspberry ketone has little to no significant impact on the activity of CYP3A4, a major enzyme responsible for metabolizing over 50% of medicines. researchgate.netmedsafe.govt.nzwikipedia.org

An in vivo pharmacokinetic study in rats showed that oral administration of raspberry ketone did not significantly alter the activity of CYP3A. researchgate.net This finding is clinically important as it suggests a low risk of drug interactions with medications that are substrates for CYP3A, such as oral contraceptives. researchgate.net A study in healthy women also concluded that raspberry ketone does not affect CYP3A activity, as measured by the 6β-hydroxycortisol/cortisol ratio in urine.

| CYP Isoform | Effect of Raspberry Ketone | Study Type | Key Findings |

| CYP3A4 | No significant inhibition or induction | In vivo (rats, humans) | Oral administration did not alter the pharmacokinetics of the CYP3A substrate midazolam in rats. researchgate.net No significant change in the urinary 6β-hydroxycortisol/cortisol ratio in healthy women. |